N-cyclohexyl-N-ethyl-2-fluoropyridine-4-carboxamide
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Overview
Description
N-cyclohexyl-N-ethyl-2-fluoropyridine-4-carboxamide is a chemical compound with the molecular formula C14H19FN2O and a molecular weight of 250.317 g/mol. This compound is part of the pyridine carboxamide family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-ethyl-2-fluoropyridine-4-carboxamide typically involves the reaction of 2-fluoropyridine-4-carboxylic acid with N-cyclohexyl-N-ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is conducted in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-ethyl-2-fluoropyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted pyridine derivatives.
Scientific Research Applications
N-cyclohexyl-N-ethyl-2-fluoropyridine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications in treating diseases.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-ethyl-2-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-N-methyl-2-fluoropyridine-4-carboxamide
- N-cyclohexyl-N-ethyl-3-fluoropyridine-4-carboxamide
- N-cyclohexyl-N-ethyl-2-chloropyridine-4-carboxamide
Uniqueness
N-cyclohexyl-N-ethyl-2-fluoropyridine-4-carboxamide is unique due to the presence of the fluorine atom at the 2-position of the pyridine ring, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets compared to its non-fluorinated analogs .
Properties
IUPAC Name |
N-cyclohexyl-N-ethyl-2-fluoropyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c1-2-17(12-6-4-3-5-7-12)14(18)11-8-9-16-13(15)10-11/h8-10,12H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHUAQQOMZRRDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C2=CC(=NC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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